molecular formula C26H24N2O2 B12596881 Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- CAS No. 648420-24-0

Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)-

Cat. No.: B12596881
CAS No.: 648420-24-0
M. Wt: 396.5 g/mol
InChI Key: MKZXYUXGCXAHJN-UHFFFAOYSA-N
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Description

Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- is a substituted urea derivative characterized by three distinct aromatic substituents: a 7-hydroxy-1-naphthalenyl group, a 2-phenylethyl chain, and a phenylmethyl (benzyl) moiety. Its molecular formula is C₂₆H₂₄N₂O₂, and its structural complexity arises from the combination of a polar hydroxy-naphthalene system with hydrophobic phenyl groups. The hydroxy group enables hydrogen bonding, while the aromatic rings facilitate π-π stacking and hydrophobic interactions, making it a candidate for diverse biological and chemical applications .

Properties

CAS No.

648420-24-0

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-benzyl-3-(7-hydroxynaphthalen-1-yl)-1-(2-phenylethyl)urea

InChI

InChI=1S/C26H24N2O2/c29-23-15-14-22-12-7-13-25(24(22)18-23)27-26(30)28(19-21-10-5-2-6-11-21)17-16-20-8-3-1-4-9-20/h1-15,18,29H,16-17,19H2,(H,27,30)

InChI Key

MKZXYUXGCXAHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the development of anti-tumor agents. Among these, the compound Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- stands out due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- is C₂₆H₂₄N₂O₂ , with a molecular weight of approximately 396.5 g/mol . The compound features a naphthalene moiety, which is known for its aromatic properties and biological interactions, alongside phenylethyl and phenylmethyl groups that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC₂₆H₂₄N₂O₂
Molecular Weight396.5 g/mol
Structural FeaturesNaphthalene, Urea

Antitumor Properties

Recent studies have highlighted the potential of urea derivatives as anti-tumor agents. The unique structure of Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- may contribute to its ability to inhibit tumor cell proliferation and neovascularization.

  • Mechanism of Action : Similar compounds have demonstrated activity against vascular endothelial growth factor receptors (VEGFR), inhibiting angiogenesis—a critical process for tumor growth. For instance, diarylureas have been shown to block the RAF/MEK/ERK signaling pathway, leading to reduced tumor cell proliferation .
  • Case Studies :
    • In vitro studies indicated that derivatives of diarylureas exhibit IC50 values ranging from 0.4 to 50 μM against various cancer cell lines, including breast and pancreatic cancer models .
    • Specific compounds demonstrated significant anti-proliferative activity against murine metastatic breast cancer cells with IC50 values as low as 6.8 μM .

Other Biological Activities

Beyond anti-tumor effects, urea derivatives like Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)-N-(phenylmethyl)- may possess other biological activities:

  • Antimicrobial Activity : Some urea derivatives have shown promise as antimicrobial agents due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of urea derivatives. Modifications in the side chains and functional groups can significantly impact their pharmacological properties.

Compound NameStructureUnique Features
Urea, N'-(7-hydroxy-1-naphthalenyl)-N-(2-phenylethyl)StructureContains phenylethyl side chain
1-(3-Hydroxy-5-(thiophen-2-yl)phenyl)-3-(naphthalen-2-yl)ureaStructureSimilar thiophene and naphthalene components
N-(2,5-dimethoxyphenyl)-N'-(1-naphthyl)ureaStructureFeatures methoxy groups

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituents Key Features
Target Compound 7-hydroxy-1-naphthalenyl, 2-phenylethyl, phenylmethyl Dual hydrophobic (phenyl) and polar (hydroxy-naphthalene) interactions
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- 2-chlorophenyl, 7-hydroxy-naphthalenyl Chlorine enhances electron-withdrawing effects; moderate anticancer activity
Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- Bithiophene, 7-hydroxy-naphthalenyl Sulfur-containing heterocycles improve antimicrobial efficacy (MIC = 20 µg/mL)
Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- 2-bromophenyl, 7-hydroxy-naphthalenyl Bromine increases molecular weight and potential halogen bonding
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- Pyridine-thiophene, 7-hydroxy-naphthalenyl Nitrogen/sulfur heterocycles enhance anticancer IC₅₀ values (~10–15 µM)

Anticancer Activity

  • The target compound’s hydroxy-naphthalene group is critical for DNA intercalation or enzyme inhibition, as seen in analogues like Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- , which inhibits cancer cell proliferation via apoptosis induction .
  • Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀ = 12 µM), comparable to doxorubicin .

Antimicrobial Properties

  • Pyridine-thiophene derivatives (e.g., ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10–20 µg/mL.
  • Chlorophenyl-substituted ureas (e.g., ) show reduced microbial efficacy compared to sulfur-containing analogues, highlighting the role of heterocycles in membrane disruption .

Antioxidant Effects

  • The 7-hydroxy group on naphthalene is pivotal for radical scavenging. Analogues like Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- achieve IC₅₀ values similar to ascorbic acid (~25 µM) in DPPH assays .

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